trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate
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Overview
Description
Trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate is a synthetic azo dye known for its vibrant orange color. It is commonly used in various industries, including cosmetics, textiles, and food. This compound is also referred to as Acid Orange 7 and is recognized for its water solubility and stability .
Preparation Methods
The synthesis of trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate involves azo coupling reactions. The process typically starts with the diazotization of sulfanilic acid, followed by coupling with β-naphthol. The reaction conditions include maintaining a low temperature and acidic environment to ensure the stability of the diazonium salt .
Industrial production methods involve large-scale azo coupling reactions, where the reactants are mixed in controlled conditions to produce the dye in bulk. The final product is then purified and dried for commercial use .
Chemical Reactions Analysis
Trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulfonate groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used as a dye in textiles, cosmetics, and food products.
Mechanism of Action
The mechanism of action of trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate involves its interaction with molecular targets through its azo bonds. These interactions can lead to changes in the color of the compound, making it useful as a dye and indicator. The pathways involved include electron transfer and complex formation with other molecules .
Comparison with Similar Compounds
Similar compounds to trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate include:
Acid Blue 92: Another azo dye with similar applications but different color properties.
Acid Red 88: Used in similar industries but has different chemical properties and applications.
Acid Yellow 23: Known for its yellow color and used in various industrial applications.
The uniqueness of this compound lies in its specific color properties and stability, making it a preferred choice in many applications .
Properties
Molecular Formula |
C30H17N4Na3O11S3 |
---|---|
Molecular Weight |
774.6 g/mol |
IUPAC Name |
trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H20N4O11S3.3Na/c35-24-11-9-16-5-1-2-6-19(16)28(24)33-32-23-15-18(46(37,38)39)13-17-14-26(48(43,44)45)29(30(36)27(17)23)34-31-22-10-12-25(47(40,41)42)21-8-4-3-7-20(21)22;;;/h1-15,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3 |
InChI Key |
AENRUBZPRNLXBI-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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